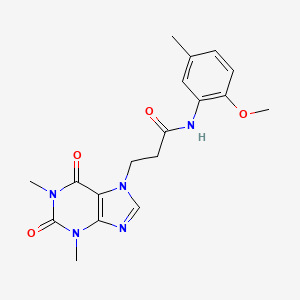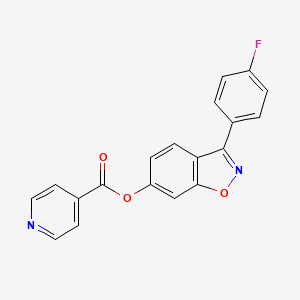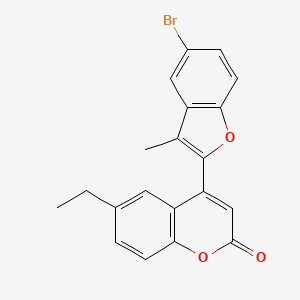![molecular formula C28H29NO6 B11159427 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11159427.png)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include propargyl bromide, anhydrous potassium carbonate, and various sodium azides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C28H29NO6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H29NO6/c30-26(34-21-13-14-23-22-7-4-8-24(22)27(31)35-25(23)15-21)20-11-9-18(10-12-20)16-29-28(32)33-17-19-5-2-1-3-6-19/h1-3,5-6,13-15,18,20H,4,7-12,16-17H2,(H,29,32) |
InChI Key |
GCSQBSVMUVVSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C4CCC(CC4)CNC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11159344.png)
![8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159350.png)
![(2S)-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11159352.png)
![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid](/img/structure/B11159356.png)
![methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11159357.png)
![2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11159359.png)


![[4-(3-Methoxyphenyl)piperazino][4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B11159374.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11159375.png)
![6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11159394.png)
![isopropyl [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11159400.png)

![(4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime](/img/structure/B11159410.png)
